molecular formula C13H9FO2 B15315256 3-(3-Fluorophenoxy)benzaldehyde

3-(3-Fluorophenoxy)benzaldehyde

Cat. No.: B15315256
M. Wt: 216.21 g/mol
InChI Key: NLGIGFKKNPDYQL-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9FO2. It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzaldehyde moiety. This compound is typically a white or off-white powder that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)benzaldehyde can be achieved through various methods. One common approach involves the reaction of 3-fluorophenol with benzaldehyde under specific conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Fluorophenoxy)benzoic acid

    Reduction: 3-(3-Fluorophenoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenoxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, dye intermediates, and flavor compounds.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. For example, it may act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to the inhibition of microbial growth through destabilization of cellular redox homeostasis . The compound may also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenoxy)benzaldehyde: Similar structure but with the fluorine atom in a different position.

    4-(3-Fluorophenoxy)benzaldehyde: Similar structure but with the fluorine atom in a different position.

    3-Phenoxybenzaldehyde: Lacks the fluorine atom

Uniqueness

3-(3-Fluorophenoxy)benzaldehyde is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

IUPAC Name

3-(3-fluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H9FO2/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-9H

InChI Key

NLGIGFKKNPDYQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)C=O

Origin of Product

United States

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